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Compound of Interest

Compound Name: (R)-RO5263397

Cat. No.: B1489847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

synthesis, and signaling mechanisms of (R)-RO5263397, a potent and selective partial agonist

of the Trace Amine-Associated Receptor 1 (TAAR1). All quantitative data is presented in

structured tables for clear comparison, and detailed experimental methodologies for key cited

experiments are provided. Mandatory visualizations of signaling pathways and experimental

workflows are included using Graphviz (DOT language).

Chemical Structure and Properties
(R)-RO5263397, with the IUPAC name (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-

oxazol-2-amine, is a small molecule with the chemical formula C₁₀H₁₁FN₂O. Its structure

features a chiral center at the C4 position of the oxazoline ring, with the (R)-enantiomer being

the active form.
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Identifier Value

IUPAC Name
(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-

1,3-oxazol-2-amine

Chemical Formula C₁₀H₁₁FN₂O

Molar Mass 194.21 g/mol

CAS Number 1357266-80-7

Synthesis of (R)-RO5263397
The synthesis of (R)-RO5263397 belongs to a broader class of 2-aminooxazolines, which are

accessible through the cyclization of chiral amino alcohols with a source of cyanide. The key

starting material is (R)-2-amino-1-(3-fluoro-2-methylphenyl)ethanol.

Proposed Synthetic Workflow

1. (R)-2-Amino-1-(3-fluoro-2-methylphenyl)ethanol

Cyclization Reaction

2. Cyanogen Bromide (BrCN) 3. Base (e.g., NaHCO3)

(R)-RO5263397

Crude Product

Purification (e.g., Chromatography)

Final Product
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Caption: Proposed synthetic workflow for (R)-RO5263397.

Experimental Protocol: Synthesis of (R)-RO5263397
The following is a generalized experimental protocol based on the synthesis of similar 2-

aminooxazolines.

Materials:

(R)-2-amino-1-(3-fluoro-2-methylphenyl)ethanol

Cyanogen bromide (BrCN)

Sodium bicarbonate (NaHCO₃)

Suitable solvent (e.g., Tetrahydrofuran (THF), water)

Dichloromethane (DCM)

Brine

Procedure:

Dissolve (R)-2-amino-1-(3-fluoro-2-methylphenyl)ethanol in a suitable solvent system (e.g., a

mixture of THF and water).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of cyanogen bromide in the same solvent to the cooled amino alcohol

solution while stirring.

After the addition is complete, add a saturated aqueous solution of sodium bicarbonate to

neutralize the reaction mixture.

Allow the reaction to warm to room temperature and stir for several hours until completion,

monitoring by thin-layer chromatography (TLC).
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Once the reaction is complete, extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of methanol in dichloromethane) to yield pure (R)-RO5263397.

Biological Activity and Signaling Pathways
(R)-RO5263397 is a partial agonist of TAAR1, exhibiting varying potencies across different

species. Its activation of TAAR1 initiates a cascade of intracellular signaling events, primarily

through the Gαs protein subunit, leading to the modulation of several downstream effectors.

Quantitative Data: TAAR1 Agonist Activity
Species EC₅₀ (nM) Efficacy (Eₘₐₓ, %) Reference

Human 17 - 85 81 - 82 [1]

Rat 35 - 47 69 - 76 [1]

Mouse 0.12 - 7.5 59 - 100 [1]

Cynomolgus Monkey 251 85 [1]

TAAR1 Signaling Pathway of (R)-RO5263397
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Caption: TAAR1 signaling cascade initiated by (R)-RO5263397.
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Experimental Protocol: In Vitro cAMP Assay
This protocol describes a method to quantify the increase in intracellular cyclic AMP (cAMP)

following TAAR1 activation by (R)-RO5263397.

Materials:

HEK293 cells stably expressing human TAAR1

Cell culture medium (e.g., DMEM) with 10% FBS

(R)-RO5263397

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

Phosphodiesterase inhibitor (e.g., IBMX)

Forskolin (positive control)

Procedure:

Seed the TAAR1-expressing HEK293 cells in a 96-well plate and grow to confluency.

On the day of the assay, remove the growth medium and replace it with stimulation buffer

containing a phosphodiesterase inhibitor.

Prepare serial dilutions of (R)-RO5263397 in the stimulation buffer.

Add the different concentrations of (R)-RO5263397 to the wells. Include wells with buffer

only (basal), and forskolin (positive control).

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's

instructions for the chosen cAMP assay kit.

Analyze the data to determine the EC₅₀ and Eₘₐₓ values for (R)-RO5263397.
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Conclusion
(R)-RO5263397 is a valuable pharmacological tool for investigating the role of TAAR1 in

various physiological and pathological processes. Its well-defined chemical structure,

accessible synthesis, and characterized signaling pathways make it a cornerstone for research

in areas such as neuropsychiatric disorders and addiction. This guide provides the foundational

technical information required for researchers and drug development professionals to

effectively utilize and build upon the existing knowledge of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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